
photochemical and photophysical properties of
D149 dye

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D149 Dye

Cat. No.: B15553612 Get Quote

An In-depth Technical Guide to the Photochemical and Photophysical Properties of D149 Dye

Abstract
D149, a metal-free indoline dye, is a highly effective sensitizer in dye-sensitized solar cells

(DSSCs), having achieved significant solar energy conversion efficiencies of up to 9%.[1][2] Its

prominence stems from a high molar absorption coefficient and efficient electron injection

capabilities.[2] This technical guide provides a comprehensive analysis of the core

photochemical and photophysical properties of D149, intended for researchers, scientists, and

professionals in materials science and drug development. The document details its absorption,

emission, and excited-state dynamics, explores photochemical behaviors like isomerization and

aggregation, and outlines its electrochemical properties in the context of DSSC applications.

Key experimental methodologies are also described to facilitate reproducible research.

Molecular Structure of D149
D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-

hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-

oxo-3-thiazolidineacetic acid, is a D-π-A (donor-π-bridge-acceptor) organic dye.[3] The central

indoline group serves as the electron donor, conjugated through a π-bridge to electron-

accepting rhodanine-3-acetic acid groups, which also anchor the dye to semiconductor

surfaces.[2]
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Caption: Chemical structure of the D149 indoline dye.

Photophysical Properties
The photophysical characteristics of D149 are highly sensitive to its environment, including

solvent polarity and physical state (solution vs. adsorbed on a surface).

Absorption and Emission Characteristics
D149 exhibits a strong absorption band in the visible region (around 525–550 nm), which is

attributed to an intense intramolecular charge transfer (ICT) transition from the indoline donor
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to the rhodanine acceptor.[1][2] A second significant absorption band (S2) is located in the

near-UV region.[1] The molar absorption coefficient (ε) for D149 is notably high, reported as

77,700 dm³ mol⁻¹ cm⁻¹ at 550 nm and 68,700 M⁻¹ cm⁻¹ at 540 nm.[4][5]

The emission spectra are broader and less resolved in polar solvents compared to nonpolar

ones, with a significant Stokes shift observed in acetonitrile and methanol.[1]

Table 1: Steady-State Absorption and Emission Data for D149 in Various Solvents

Solvent
Dielectric
Constant (εr)

Absorption
Max (λ_abs,
nm)

Emission Max
(λ_em, nm)

Stokes Shift
(cm⁻¹)

Benzene 2.2 525 580 1850

Acetonitrile 36 540 640 3140

Methanol 33 550 667 4018

Data sourced from[1].

Excited-State Dynamics
The deactivation of the excited state of D149 is a critical process for its function in DSSCs. The

primary photophysical pathways following photoexcitation are fluorescence and non-radiative

decay.
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Caption: Jablonski diagram illustrating key photophysical processes.

The fluorescence lifetime (τf) of D149 is surprisingly short in many solvents, typically in the

range of 100–800 ps.[1][4] However, this lifetime increases significantly to over 2 ns when the

dye is embedded in rigid polymer matrices (like PMMA) or adsorbed on a non-injecting

semiconductor surface like ZrO₂, which is attributed to the blocking of internal motion.[1][2]

Table 2: Fluorescence Lifetimes (τf) of D149 in Different Environments
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Environment
Lifetime
Component 1
(ps)

Lifetime
Component 2
(ps)

Lifetime
Component 3
(ps)

Average
Lifetime
(τ_avg, ps)

Acetonitrile 10 (43%) 330 (57%) - -

Methanol 2.5 (18%) 13 (48%) 103 (34%) -

Toluene - - - 100-800*

on TiO₂ - - - 84

on ZrO₂ - - - 640

on Al₂O₃ 2.3 (60%) 16 120 -

Range reported across various solvents. Data sourced from[1][6].

Photochemical Properties
Photoisomerization
Upon irradiation with UV light, which excites the S2 state, D149 in solution undergoes a

reversible photoisomerization.[1] This process leads to the formation of a photoproduct with a

slightly red-shifted absorption maximum (from 530 nm to 537 nm in acetonitrile).[1] The

reaction can be reversed by subsequent irradiation with visible light.[1][2] NMR spectroscopy

has been used to identify the specific double bond involved in this isomerization.[1]

D149 (Ground State) Photoisomer

 UV Light (387 nm)
 Excitation to S₂
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Caption: Reversible photoisomerization of D149 dye.

Aggregation on Surfaces
When adsorbed onto semiconductor surfaces like TiO₂, D149 molecules can interact with each

other, leading to the formation of aggregates.[1][2] This aggregation is concentration-dependent
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and fundamentally alters the photophysical properties of the dye, often leading to a dramatic

reduction in fluorescence lifetime and a red-shift in emission.[1][2] Such aggregation can be

detrimental to DSSC performance by creating competing deactivation pathways that reduce the

electron injection yield.[2]

To mitigate this, co-adsorbents such as chenodeoxycholic acid (cDCA) are often used.[1]

These molecules co-adsorb onto the semiconductor surface, increasing the distance between

dye molecules and minimizing aggregation.[1]

Aggregation Effect Mitigation with Co-adsorbent
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Caption: Aggregation of D149 on a surface and its prevention using a co-adsorbent.

Electrochemical Properties and Role in DSSCs
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The efficiency of D149 in a DSSC is governed by the alignment of its energy levels with the

semiconductor's conduction band and the electrolyte's redox potential.

Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical parameters.[7] For efficient operation, the LUMO level of the dye must be

higher (more negative potential) than the conduction band edge of the semiconductor (e.g.,

TiO₂) to ensure a driving force for electron injection.[8] Conversely, the HOMO level must be

lower (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to

allow for efficient dye regeneration.[8]

Table 3: Electrochemical and Energy Level Data for D149

Property Value (eV)
Reference
Electrode/Method

HOMO -5.07 DFT Calculation

LUMO -2.36 DFT Calculation

HOMO-LUMO Gap 2.71 DFT Calculation

Oxidation Potential 1.04 V vs. NHE

Data sourced from[8][9][10]. Note that values can vary based on the computational method or

experimental conditions.

Electron Transfer Dynamics in DSSCs
The core function of D149 in a DSSC involves a series of electron transfer steps that must be

kinetically favorable.
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Caption: Key electron transfer processes in a D149-sensitized solar cell.

When D149 is adsorbed on TiO₂, the electron injection process is extremely fast, occurring on

timescales from femtoseconds to picoseconds.[6] Recombination of the injected electron with

the oxidized dye is a competing loss pathway that occurs on a much slower timescale.[6]

Table 4: Electron Dynamics of D149 on TiO₂

Process Lifetime Component 1 Lifetime Component 2

Electron Injection 450 fs (47%) 32 ps (53%)

Recombination 920 ps (16%) A long component (84%)
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Data sourced from[6].

Key Experimental Methodologies
Reproducing and building upon existing research requires a clear understanding of the

experimental protocols used to characterize D149.

General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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